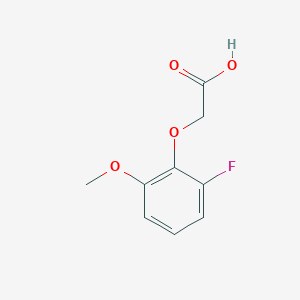
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is a complex carbohydrate derivative that features multiple acetylated and brominated sugar units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac typically involves multiple steps of glycosylation, acetylation, and bromination reactions. The process begins with the protection of hydroxyl groups on the sugar units, followed by selective glycosylation to form the desired glycosidic linkages. Acetylation is then performed to introduce acetyl groups at specific positions, and bromination is carried out under controlled conditions to add bromine atoms to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying carbohydrate-protein interactions and glycosylation processes.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to carbohydrate-binding proteins, influencing cellular processes such as signal transduction or immune response. The pathways involved could include glycosylation pathways or receptor-mediated signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rha2Ac3Ac4Ac(a1-6)a-Gal1Ac3Ac4Ac: Similar structure but lacks bromine atoms.
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac: Similar structure but with fewer acetyl groups.
Uniqueness
Rha2Ac3Ac4Ac(a1-6)a-Gal1Br2Ac3Ac4Ac is unique due to its specific pattern of acetylation and bromination, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these modifications on biological and chemical properties.
Propriétés
Formule moléculaire |
C24H33BrO15 |
|---|---|
Poids moléculaire |
641.4 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H33BrO15/c1-9-17(34-10(2)26)19(36-12(4)28)22(39-15(7)31)24(33-9)32-8-16-18(35-11(3)27)20(37-13(5)29)21(23(25)40-16)38-14(6)30/h9,16-24H,8H2,1-7H3/t9-,16+,17-,18-,19+,20-,21+,22+,23-,24+/m0/s1 |
Clé InChI |
GBGHLFUIUWTQNT-XEFHJVKISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)Br)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)


![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

